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Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride - 115918-56-4

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride

Catalog Number: EVT-1445429
CAS Number: 115918-56-4
Molecular Formula: C30H38ClN7O5
Molecular Weight: 612.128
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride, commonly referred to as Pro-Phe-Arg 7-amido-4-methylcoumarin, is a synthetic compound primarily utilized in biochemical research as a fluorogenic substrate. This compound is derived from the amino acid sequence that includes phenylalanine and arginine, coupled with a 7-amido-4-methylcoumarin moiety, which imparts its fluorescent properties. The compound is significant in studying various enzymatic activities, particularly those involving proteases.

Source and Classification

Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride is synthesized from L-arginine and 7-amino-4-methylcoumarin through chemical coupling reactions. It falls under the category of peptide substrates and is classified as a fluorogenic compound due to its ability to emit fluorescence upon enzymatic cleavage. This property makes it useful in various assays for detecting protease activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride typically involves the following steps:

  1. Coupling Reaction: The primary method for synthesizing this compound is through the coupling of L-phenylalanine and L-arginine with 7-amino-4-methylcoumarin. This reaction often employs coupling agents such as carbodiimides or activated esters to facilitate the formation of the amide bond.
  2. Solvent and Base: Common solvents used in this synthesis include dimethylformamide (DMF) or dichloromethane (DCM). A base such as triethylamine (TEA) is usually added to neutralize the reaction mixture and promote the formation of the desired product.
  3. Purification: After synthesis, the product is purified using techniques like recrystallization or chromatography to achieve high purity levels suitable for research applications.
Molecular Structure Analysis

Structure and Data

Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride has a molecular formula of C₁₃H₁₅N₃O₃·HCl. The structure consists of:

  • A coumarin moiety that provides fluorescent properties.
  • An amide bond linking the phenylalanine and arginine residues.

The compound's structure can be represented as follows:

C13H15N3O3HCl\text{C}_{13}\text{H}_{15}\text{N}_{3}\text{O}_{3}\cdot \text{HCl}

Molecular Weight

The molecular weight of Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride is approximately 301.73 g/mol.

Chemical Reactions Analysis

Reactions and Technical Details

Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride primarily undergoes hydrolysis reactions when utilized as a substrate for various proteases, including cathepsins. Key aspects include:

  1. Hydrolysis Reaction: The amide bond in Pro-Phe-Arg 7-amido-4-methylcoumarin is hydrolyzed by proteolytic enzymes, resulting in the release of 7-amino-4-methylcoumarin, which exhibits strong fluorescence.
  2. Enzymatic Specificity: The compound serves as a substrate for specific enzymes such as cathepsins B and L, and pancreatic kallikreins, facilitating studies on enzyme kinetics and activity.
  3. Detection: The fluorescent product generated from hydrolysis can be quantitatively measured using fluorescence spectroscopy or plate readers, making it a valuable tool in biochemical assays.
Mechanism of Action

Process and Data

The mechanism of action for Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride involves its interaction with proteolytic enzymes:

  1. Substrate Binding: The compound binds to the active site of target proteases like cathepsin H, where the L-arginine moiety interacts specifically with enzyme residues.
  2. Cleavage: Upon binding, the enzyme catalyzes the hydrolysis of the amide bond, leading to the release of the fluorescent product.
  3. Fluorescence Emission: The released 7-amino-4-methylcoumarin emits fluorescence upon excitation, allowing for sensitive detection of enzymatic activity.

Biochemical Pathways

The action primarily affects protein degradation pathways within cells, particularly in lysosomal environments where cathepsins are active.

Physical and Chemical Properties Analysis

Physical Properties

Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride typically appears as a white to off-white solid. It is soluble in water and acetic acid, facilitating its use in various aqueous assays.

Chemical Properties

Key chemical properties include:

  • Molecular Formula: C₁₃H₁₅N₃O₃·HCl
  • Molecular Weight: Approximately 301.73 g/mol
  • Fluorescence: Exhibits strong fluorescence upon cleavage by proteases.

These properties make it suitable for use in biochemical assays aimed at measuring enzyme activity.

Applications

Pro-Phe-Arg 7-amido-4-methylcoumarin hydrochloride has diverse applications in scientific research:

  1. Biochemistry: Used as a substrate to study protease activity, particularly cathepsins and kallikreins.
  2. Pharmacology: Employed in drug discovery efforts to identify potential protease inhibitors.
  3. Diagnostics: Utilized in developing diagnostic kits that measure protease levels or activity.
  4. Enzyme Kinetics: Facilitates kinetic experiments to assess enzyme specificity and efficiency.
Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this fluorogenic tripeptide-coumarin conjugate is:(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide hydrochloride [4]. This nomenclature precisely defines the peptide sequence (Pro-Phe-Arg) and the covalent attachment of the 7-amido-4-methylcoumarin (AMC) fluorophore to the C-terminal arginine residue.

The compound exists in two primary forms:

  • Base form: C~30~H~37~N~7~O~5~ (MW: 575.66 g/mol) [4]
  • Hydrochloride salt: C~30~H~38~ClN~7~O~5~ (MW: 612.12 g/mol) [2] [5]

Table 1: Molecular Formula Comparison

FormMolecular FormulaMolecular Weight (g/mol)CAS Number
BaseC~30~H~37~N~7~O~5~575.6665147-21-9
HydrochlorideC~30~H~38~ClN~7~O~5~612.12115918-56-4

The molecular structure integrates a tripeptide backbone (Pro-Phe-Arg) with the fluorogenic coumarin moiety. The hydrochloride salt form enhances solubility in polar solvents like methanol, where it demonstrates a solubility of 50 mg/mL, yielding clear, colorless to faintly yellow solutions [1] [3] [6].

Stereochemical Configuration and Chiral Centers

This compound contains three chiral centers, one in each amino acid residue, all configured in the L-stereoisomeric form:

  • Proline (Pro): Chiral center at C2 (α-carbon)
  • Phenylalanine (Phe): Chiral center at C2 (α-carbon)
  • Arginine (Arg): Chiral center at C2 (α-carbon) [1] [4]

The absolute configuration at each chiral center is designated "S" under the Cahn-Ingold-Prelog priority rules, consistent with natural L-amino acids. This specific stereochemistry is critical for substrate recognition by target proteases like plasma kallikrein and Factor XII. The SMILES string notation confirms the stereochemistry:NC(NCCC[C@@H](C(NC1=CC=C(C(C)=CC(O2)=O)C2=C1)=O)NC([C@H](CC3=CC=CC=C3)NC(C4NCCC4)=O)=O)=N.CC([O-])=O [1] [6]

The symbols [C@@H] and [C@H] explicitly denote the chiral carbon configurations. Maintenance of these configurations during synthesis is essential for biological activity, as epimerization would disrupt enzyme-substrate binding.

Table 2: Chiral Centers and Configurations

ResidueChiral Carbon AtomConfigurationBiological Significance
ProlineCα (pyrrolidine ring)S (L-form)Maintains peptide backbone conformation
PhenylalanineS (L-form)Ensures Phe side chain orientation
ArginineS (L-form)Critical for protease active site binding

Spectroscopic Characterization (NMR, FTIR, UV-Vis)

While detailed experimental spectra are not fully reported in the searched literature, key spectroscopic properties can be inferred from structural features and existing data:

  • UV-Vis Spectroscopy:The 4-methylcoumarin moiety exhibits strong absorbance in the UV region (λ~max~ ≈ 340–360 nm) due to π→π* transitions of the conjugated benzopyrone system. Upon enzymatic cleavage (Arg-AMC bond hydrolysis), the liberated 7-amino-4-methylcoumarin undergoes a spectral shift with enhanced fluorescence emission at 440–460 nm (excitation 360–380 nm) [1] [3] [6]. This property underpins its utility as a fluorogenic protease substrate.

  • FTIR Spectroscopy:Characteristic peaks include:

  • Amide I band (C=O stretch): 1640–1680 cm⁻¹
  • Amide II band (N-H bend): 1520–1550 cm⁻¹
  • Coumarin C=O stretch: ~1700 cm⁻¹
  • Guanidinium C=N stretch (Arg side chain): 1600–1660 cm⁻¹ [4]

  • NMR Spectroscopy:The structure predicts distinct proton environments:

  • Coumarin methyl group: δ ~2.4 ppm (singlet)
  • Aromatic protons: δ ~6.8–7.8 ppm (phenylalanine phenyl + coumarin hydrogens)
  • Proline pyrrolidine ring: δ ~3.1–3.5 ppm (CH₂) and ~2.0–2.3 ppm (CH₂)
  • Arginine CH₂ groups: δ ~1.6–3.3 ppm [4]

Table 3: Key Spectroscopic Signatures

SpectroscopyKey FeaturesStructural Assignment
UV-Visλ~abs~ = 340-360 nmCoumarin π-system excitation
UV-Visλ~em~ = 440-460 nm (post-cleavage)Liberated 7-amino-4-methylcoumarin
FTIR1640-1680 cm⁻¹Amide C=O stretch (peptide bonds)
FTIR~1700 cm⁻¹Coumarin lactone C=O stretch
NMRδ 2.4 ppmMethyl protons of 4-methylcoumarin

Crystallographic and Conformational Studies

No direct crystallographic data for Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is available in the searched literature. However, molecular conformation can be inferred from:

  • Computational Modeling:The SMILES string and InChI key (QYFPUTDFLKFOBA-UHFFFAOYSA-N) [1] [6] provide foundational data for in silico conformational analysis. The tripeptide backbone likely adopts a bent conformation to facilitate intramolecular hydrogen bonding between the Pro carbonyl oxygen and Arg amide hydrogen.

  • Biological Conformation:Enzymology studies confirm the substrate's compatibility with the active sites of plasma kallikrein and Factor XIIa [1] [3] [7], implying that its solution-phase conformation resembles the enzyme-bound state. The Arg-AMC bond is positioned for nucleophilic attack by serine proteases.

  • Intermolecular Interactions:The hydrochloride salt form features ionic interactions between the protonated arginine guanidinium group and chloride anions. Additional stability arises from π-stacking between the phenylalanine aromatic ring and the coumarin system.

Table 4: Structural Parameters and Features

ParameterFeatureFunctional Implication
Bond cleavedArg-AMC amide bondEnzymatic hydrolysis site
Ionic groupsProtonated guanidinium (Arg), Cl⁻ counterionSolubility in polar solvents
Aromatic systemsPhenylalanine benzene ring, coumarinπ-Stacking interactions
Flexible regionsProline ring, Arg side chainConformational adaptability

Properties

CAS Number

115918-56-4

Product Name

Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride

Molecular Formula

C30H38ClN7O5

Molecular Weight

612.128

InChI

InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1

InChI Key

QYFPUTDFLKFOBA-NYTZCTPBSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl

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